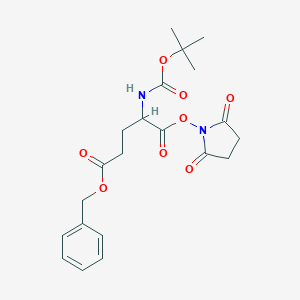

Boc-glu(obzl)-osu

Descripción general

Descripción

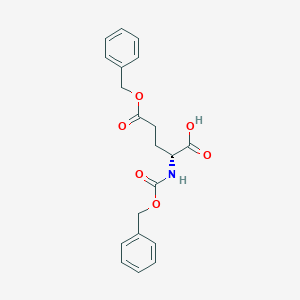

“Boc-glu(obzl)-osu” is an amino acid derivative . It is recognized to be beneficial as ergogenic dietary substances . It has been used in the synthesis of peptide-based inhibitors of human caspases and human rhinovirus (HRV) 3C protease that have enzyme inhibitory activity in vitro .

Synthesis Analysis

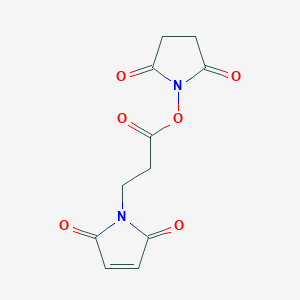

“Boc-glu(obzl)-osu” can be used for the solid-phase peptide synthesis containing glutamate benzyl ester residues .

Molecular Structure Analysis

The molecular formula of “Boc-glu(obzl)-osu” is C21H26N2O8 . The molecular weight is 434.44 .

Chemical Reactions Analysis

“Boc-glu(obzl)-osu” is used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues .

Aplicaciones Científicas De Investigación

“Boc-glu(obzl)-osu” is a type of N-terminal protected amino acid . It’s used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues . This process is commonly used in the field of biochemistry and molecular biology for the production of peptides, which are compounds consisting of two or more amino acids linked in a chain.

-

Peptide-based Inhibitors of Human Caspases

- Application: “Boc-glu(obzl)-osu” has been used in the synthesis of peptide-based inhibitors of human caspases . Caspases are a family of protease enzymes playing essential roles in programmed cell death (including apoptosis, pyroptosis and necroptosis) and inflammation .

- Method: The compound is incorporated into a peptide sequence that specifically inhibits the action of caspases .

- Results: The resulting peptide-based inhibitors can be used to study the role of caspases in cell death and other biological processes .

-

Inhibitors of Human Rhinovirus (HRV) 3C Protease

- Application: “Boc-glu(obzl)-osu” has been used in the synthesis of inhibitors of human rhinovirus (HRV) 3C protease . HRV is the causative agent of common colds, and its 3C protease plays a crucial role in its replication cycle .

- Method: The compound is incorporated into a peptide sequence that specifically inhibits the action of HRV 3C protease .

- Results: The resulting inhibitors can be used to study the life cycle of HRV and could potentially be developed into therapeutic agents for treating HRV infections .

-

Ergogenic Supplements

- Application: “Boc-glu(obzl)-osu”, like other amino acid derivatives, has been commercially used as ergogenic supplements . These supplements are designed to enhance physical performance, stamina, or recovery.

- Method: The compound could be incorporated into a supplement regimen that athletes follow. The exact dosage and timing would depend on the specific regimen and the athlete’s individual needs .

- Results: The use of such supplements can influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

-

Peptide Synthesis for Research

- Application: “Boc-glu(obzl)-osu” is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make unique peptides containing glutamate benzyl ester residues .

- Method: The compound is incorporated into a peptide sequence during the synthesis process. The exact method of application or experimental procedures can vary depending on the specific synthesis protocol being used .

- Results: The resulting peptides can be used in various types of research, such as studying protein structure and function, developing new drugs, and understanding biological processes .

Safety And Hazards

Propiedades

IUPAC Name |

5-O-benzyl 1-O-(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O8/c1-21(2,3)30-20(28)22-15(19(27)31-23-16(24)10-11-17(23)25)9-12-18(26)29-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,28)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJBCWSNHLGDLQ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-glu(obzl)-osu | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

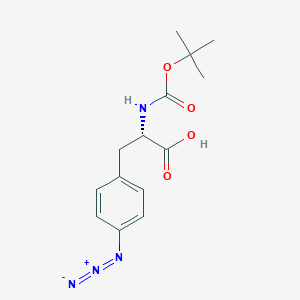

![Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate](/img/structure/B558260.png)

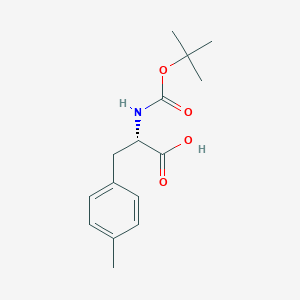

![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)